N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3S2/c1-13-2-7-17(24-13)25(21,22)19-12-16(20-8-10-23-11-9-20)14-3-5-15(18)6-4-14/h2-7,16,19H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIPWXUNFPOXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-fluorophenyl intermediate, which is then reacted with morpholine to form the morpholinoethyl derivative. This intermediate is subsequently reacted with 5-methylthiophene-2-sulfonyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Synergistic effects noted |
| Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Effective against biofilm |
These findings suggest that the compound may inhibit biofilm formation, which is crucial for treating chronic infections.
Antitumor Activity
The structure of this compound suggests potential antitumor activity. Studies on similar compounds indicate that modifications in the phenyl and morpholine groups can enhance cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
The presence of the fluorophenyl and morpholine groups may influence its antitumor properties, making it a candidate for further research in cancer therapeutics.
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of structurally similar compounds, revealing that certain features contributed to enhanced antibacterial activity. This study utilized various bacterial cultures to assess biofilm formation and overall antimicrobial effectiveness.
Cytotoxicity Assays
In vitro cytotoxicity assays conducted on Jurkat T cells and HT29 cells demonstrated that electron-donating groups significantly enhance cytotoxicity. The results indicated that the structural components of this compound could similarly enhance its therapeutic potential.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
Pharmacological and Toxicological Profiles
Data from and related studies highlight critical differences in activity and toxicity (Table 2).
Table 2: Functional Comparison of NMDA Receptor-Targeting Compounds
Key Findings :
- Toxicity : Memantine exhibits lower toxicity (IC₅₀ >500 µM) compared to bicycloheptane-based analogs like 5d (IC₅₀ ~150–200 µM) . The target compound’s sulfonamide group may reduce cellular toxicity by improving solubility, though data are lacking.
- Binding Affinity : Compound 5d shows moderate NMDA receptor affinity (IC₅₀ ~2.5 µM), while memantine has higher potency (IC₅₀ ~1 µM) . The thiophene-sulfonamide core’s impact on binding remains unstudied but merits exploration.
Biological Activity
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H19FN2O2S
- Molecular Weight : 334.4 g/mol
- CAS Number : 942010-89-1
The presence of the thiophene ring, morpholino group, and fluorophenyl moiety contributes to its unique chemical reactivity and biological interactions.
Enzyme Inhibition
This compound has shown significant enzyme inhibition properties. It interacts with various enzymes involved in metabolic pathways, leading to alterations in metabolic flux. For instance, studies have indicated that it can inhibit key enzymes associated with cancer cell proliferation, thus presenting a potential anticancer mechanism.
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer effects. In vitro studies have shown that it inhibits the growth of several cancer cell lines by targeting specific molecular pathways involved in cell cycle regulation and apoptosis. For example, it has been reported to induce apoptosis in human histocytic lymphoma cells, highlighting its potential as an anticancer agent .
In Vitro Studies
A series of experiments were conducted to evaluate the cytotoxicity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U937 (Lymphoma) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G1 phase |
| MCF-7 (Breast Cancer) | 10.0 | Inhibition of estrogen receptor signaling |
These results indicate that the compound's effectiveness varies across different types of cancer cells, suggesting a need for further research into its structure-activity relationship (SAR).
In Vivo Studies
In vivo studies using murine models have provided additional insights into the compound's therapeutic potential. Administration of this compound resulted in significant tumor size reduction compared to control groups, with minimal toxicity observed in normal tissues .
Medicinal Chemistry
Given its promising anticancer activity, this compound is being explored as a lead compound for developing new anticancer therapies. Its ability to selectively target cancer cells while sparing normal cells enhances its appeal as a therapeutic agent.
Immunomodulation
Emerging research suggests that this compound may also modulate immune responses, potentially offering benefits in treating autoimmune diseases or enhancing vaccine efficacy .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide to improve yield and purity?
- Methodological Answer :
- Step 1 : Use a two-step procedure: (1) Condensation of 5-methylthiophene-2-sulfonyl chloride with 2-(4-fluorophenyl)-2-morpholinoethylamine in a polar aprotic solvent (e.g., THF) under nitrogen. (2) Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Step 2 : Optimize reaction stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and temperature (0°C to room temperature) to minimize side products.
- Key Reference : Similar sulfonamide syntheses in (THF solvent system) and (stoichiometric control) .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Analyze H NMR for morpholine protons (δ 2.4–3.8 ppm as multiplets) and sulfonamide NH (δ ~8.5 ppm). C NMR should confirm the thiophene ring (δ 125–140 ppm).
- LC-MS : Confirm molecular ion peak ([M+H] at m/z ~423) and fragmentation patterns (e.g., loss of morpholine ring).
- Reference : provides LC-MS and NMR data for structurally related sulfonamides .
Q. What solvent systems are optimal for solubility and formulation in biological assays?
- Methodological Answer :
- Primary Solvents : DMSO (for stock solutions) diluted with PBS (pH 7.4) for aqueous compatibility.
- Stability Test : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 24 hours.
- Data : and use THF/water mixtures for solubility optimization .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this sulfonamide, and what software is recommended?
- Methodological Answer :
- Crystallization : Use vapor diffusion with dichloromethane/hexane.
- Software : SHELX suite (SHELXL for refinement; SHELXS for structure solution) to analyze hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles (e.g., thiophene-morpholine torsion).
- Reference : (SHELX applications) and (hydrogen bonding analysis in sulfonamides) .
Q. What mechanisms underlie its reported antibacterial activity, and how can structure-activity relationships (SAR) be explored?
- Methodological Answer :
- SAR Strategy : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with chloro or methoxy groups).
- Biological Assay : Test against S. aureus (MIC via broth microdilution). Compare with ’s imidazolone derivatives showing antiadhesive activity .
Q. How can researchers address discrepancies in reported impurity profiles during scale-up?
- Methodological Answer :
- Analytical Method : HPLC with UV detection (λ = 254 nm). Use a gradient of 0.1% TFA in water/acetonitrile.
- Impurity Limits : Total impurities ≤0.5% (per ICH guidelines). Identify by spiking with known byproducts (e.g., des-fluoro analogs).
- Reference : outlines impurity thresholds and HPLC validation .
Q. What computational approaches predict its pharmacokinetic properties?
- Methodological Answer :
- Tools : Use SwissADME for logP (predicted ~2.8) and PubChem () for molecular descriptors.
- MD Simulations : Analyze binding to serum albumin (PDB ID: 1AO6) using GROMACS.
- Reference : ’s PubChem data for similar sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
